molecular formula C19H16FN3O2 B2617065 1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one CAS No. 1171371-22-4

1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one

Cat. No.: B2617065
CAS No.: 1171371-22-4
M. Wt: 337.354
InChI Key: SYRDFVZKCGFNMM-UHFFFAOYSA-N
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Description

1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one (referred to as P913-0287) is a heterocyclic compound featuring a pyrrolidin-2-one core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 4-fluorophenyl group and a benzyl group at the 1-position of the pyrrolidinone . Its molecular formula is C₁₉H₁₆FN₃O₂, with a molecular weight of 337.35 g/mol.

Its chiral center (one stereogenic carbon) and sp³-enriched structure (21.1% sp³ carbons) align with modern medicinal chemistry strategies to improve pharmacokinetic profiles .

Properties

IUPAC Name

1-benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O2/c20-16-8-6-14(7-9-16)19-21-18(22-25-19)15-10-17(24)23(12-15)11-13-4-2-1-3-5-13/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYRDFVZKCGFNMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)CC2=CC=CC=C2)C3=NOC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one typically involves multi-step organic reactions. One common method includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The pyrrolidinone core can be synthesized via a series of condensation reactions, often starting from pyrrolidine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Techniques such as crystallization and chromatography are employed to purify the final compound.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be used to modify the oxadiazole ring or the pyrrolidinone core.

    Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one involves its interaction with specific molecular targets. The oxadiazole ring and fluorophenyl group are believed to play crucial roles in binding to biological receptors or enzymes, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of P913-0287 with structurally related compounds, focusing on structural variations, physicochemical properties, and therapeutic implications.

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS No.) Core Structure Oxadiazole Substituent Pyrrolidinone Substituent Molecular Formula Molecular Weight (g/mol) logP Key Applications/Notes
P913-0287 (ChemDiv ID) Pyrrolidin-2-one + 1,2,4-oxadiazole 5-(4-fluorophenyl) 1-Benzyl C₁₉H₁₆FN₃O₂ 337.35 3.107 PPI modulation, anti-aging, peptidomimetics
BJ48642 (1172810-13-7) Pyrrolidin-2-one + 1,2,4-oxadiazole 5-(pyridin-2-yl) 1-Phenyl C₁₇H₁₄N₄O₂ 306.32 ~2.8* Unspecified; pyridinyl group may enhance hydrogen bonding
HR298494 (1171762-43-8) Pyrrolidin-2-one + 1,2,4-oxadiazole 5-(2-fluorophenyl) 1-Phenyl C₁₈H₁₄FN₃O₂ 323.33 ~3.0* Fluorine position alters electronic effects vs. 4-F isomer
1410042-43-1 Benzamide + 1,2,4-oxadiazole 5-(4-fluorophenyl) N-ethyl linkage C₂₂H₁₈FN₅O₂ 403.41 ~3.5* Triazolyl group introduces π-stacking potential

*Estimated based on structural analogs.

Key Observations

Substituent Effects: The 4-fluorophenyl group in P913-0287 provides electron-withdrawing effects that may enhance metabolic stability compared to the 2-fluorophenyl isomer (HR298494) .

Physicochemical Profiles :

  • P913-0287’s logP (3.107) is higher than BJ48642 (~2.8), reflecting its benzyl group’s contribution to lipophilicity. This may favor membrane permeability but could reduce aqueous solubility .
  • The triazolyl benzamide derivative (1410042-43-1) has a higher molecular weight (403.41) and logP (~3.5), suggesting stronger target binding but poorer bioavailability .

Therapeutic Implications :

  • P913-0287’s inclusion in sp³-enriched libraries highlights its 3D structural complexity, which is advantageous for disrupting PPIs compared to flat heteroaromatic systems .
  • The pyridinyl substituent in BJ48642 could facilitate hydrogen bonding with target proteins, a feature absent in P913-0287 .

Biological Activity

1-Benzyl-4-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]pyrrolidin-2-one is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and comparisons with similar compounds.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the formation of the oxadiazole ring followed by the introduction of the benzyl and pyrrolidine moieties. The presence of the oxadiazole ring is significant as it contributes to the compound's biological activity through interactions with various molecular targets.

The mechanism of action for this compound is believed to involve its interaction with specific biological receptors or enzymes. The oxadiazole ring and the fluorophenyl group are thought to play crucial roles in binding to these targets, thus modulating their activity. Preliminary studies suggest that this compound may influence key biochemical processes, although detailed pathways remain under investigation.

Anticancer Activity

Recent studies have shown promising anticancer properties for compounds containing the 1,2,4-oxadiazole structure. For instance, derivatives of 1,2,4-oxadiazoles have demonstrated significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and A375 (melanoma). The IC50 values for these compounds ranged from 0.12 to 2.78 µM, indicating their potential as effective anticancer agents .

Table 1: Cytotoxic Activity of Oxadiazole Derivatives

CompoundCell LineIC50 (µM)Reference
Compound AMCF-70.65
Compound BA5491.50
Compound CA3752.41

Antibacterial and Antifungal Activity

In addition to anticancer properties, compounds similar to this compound have been evaluated for antibacterial and antifungal activities. Studies indicate that certain pyrrolidine derivatives exhibit significant inhibitory effects against pathogenic bacteria such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Table 2: Antibacterial Activity of Pyrrolidine Derivatives

CompoundMIC (mg/mL)Target Bacteria
Compound D0.0039S. aureus
Compound E0.025E. coli

Case Studies

A notable case study involved the evaluation of a series of oxadiazole derivatives that included modifications in their phenyl rings. These modifications significantly influenced their antiproliferative activities against cancer cell lines. The study revealed that halogen substitutions could enhance biological activity by altering electronic properties and steric factors .

Another investigation focused on the apoptotic mechanisms induced by these compounds in MCF-7 cells, where increased p53 expression and caspase-3 activation were observed, suggesting a pathway for inducing programmed cell death in cancer cells .

Comparison with Similar Compounds

Table 3: Comparison of Biological Activities

CompoundStructure FeaturesAnticancer Activity (IC50 µM)
This compoundContains oxadiazole & fluorophenyl0.65
1-Benzyl-5-methylpyrrolidin-2-oneLacks oxadiazole ring>100
5-(4-Fluorophenyl)pyrrolidin-2-oneContains fluorophenyl but no oxadiazole>100

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